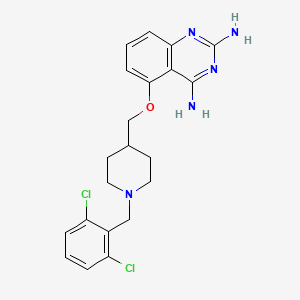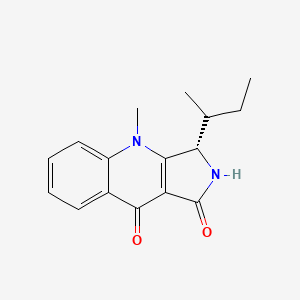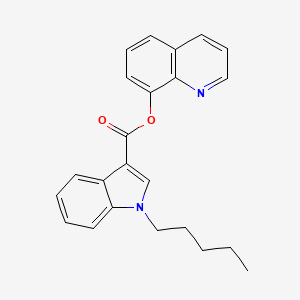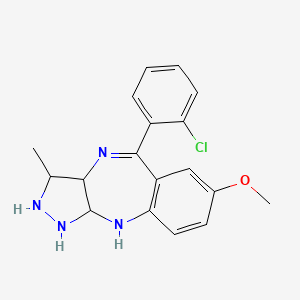
RG3039
科学研究应用
D-157495在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂分子的构建块。
生物学: 研究该化合物潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究D-157495的潜在治疗效果,特别是针对特定酶或受体。
作用机制
D-157495的作用机制涉及其与特定分子靶点的相互作用。该化合物与酶或受体结合,抑制其活性。 这可以导致各种生物学效应,例如抑制癌细胞的增殖或抑制微生物的生长 . 确切的途径和分子靶点仍在研究中,但该化合物的结构表明它可能与参与关键细胞过程的核酸或蛋白质相互作用 .
生化分析
Biochemical Properties
RG3039 plays a crucial role in biochemical reactions by inhibiting the mRNA decapping enzyme, DcpS. This enzyme is responsible for the removal of the 5’ cap structure from mRNA molecules, a critical step in mRNA degradation. By inhibiting DcpS, this compound increases the stability of mRNA transcripts, particularly those encoding the survival motor neuron (SMN) protein, which is deficient in SMA patients . The interaction between this compound and DcpS is highly specific, with an IC50 value of 0.069 nM, indicating potent inhibition .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In motor neurons, this compound increases the levels of SMN protein, which is crucial for the survival and function of these cells . This increase in SMN protein levels leads to improved motor neuron function and survival, as well as enhanced neuromuscular junction synaptic innervation and muscle size . Additionally, this compound has been observed to minimally activate SMN expression or the assembly of small nuclear ribonucleoproteins, indicating its specific action on DcpS inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the DcpS enzyme, thereby inhibiting its activity. This inhibition prevents the removal of the 5’ cap structure from mRNA molecules, leading to increased stability and accumulation of mRNA transcripts . The increased stability of SMN mRNA results in higher levels of SMN protein, which is essential for motor neuron survival and function . This compound’s ability to cross the blood-brain barrier and inhibit DcpS in the central nervous system further enhances its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has a long pharmacokinetic half-life, which contributes to its extended pharmacodynamic effects . Studies have shown that early intervention with this compound leads to significant improvements in survival and motor function in SMA mouse models . The stability and degradation of this compound in vitro and in vivo have been well-characterized, with the compound demonstrating sustained activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In SMA mouse models, this compound has been shown to provide a dose-dependent increase in survival, weight, and motor function . Higher doses of this compound result in more pronounced improvements in these parameters, although the compound’s therapeutic window and potential toxic effects at high doses are still being investigated . The minimum effective dose and associated pharmacokinetic and exposure relationships have been determined, aiding in dose selection for clinical studies .
Metabolic Pathways
This compound is involved in metabolic pathways regulated by the DcpS enzyme. By inhibiting DcpS, this compound affects the metabolism of mRNA molecules, leading to increased stability and accumulation of specific mRNA transcripts . This inhibition of mRNA decapping has downstream effects on metabolic flux and metabolite levels, particularly those related to the SMN protein
Transport and Distribution
This compound is transported and distributed within cells and tissues, with significant accumulation in the central nervous system . The compound’s ability to cross the blood-brain barrier is a key factor in its therapeutic potential for treating SMA . This compound interacts with transporters and binding proteins that facilitate its distribution to target tissues, including motor neurons and muscle cells . The localization and accumulation of this compound in these tissues contribute to its efficacy in improving motor function and survival in SMA models .
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it exerts its effects on motor neurons . This compound’s ability to inhibit DcpS in the brain and spinal cord is crucial for its therapeutic action . The compound’s localization to specific compartments or organelles within motor neurons and other target cells is facilitated by targeting signals and post-translational modifications . These factors ensure that this compound reaches its site of action and effectively inhibits DcpS activity.
准备方法
合成路线和反应条件
D-157495的合成涉及多个步骤,从制备喹唑啉核心开始。关键步骤包括:
喹唑啉核的形成: 这涉及2-氨基苯甲腈与甲酰胺反应形成喹唑啉-2,4-二胺。
哌啶部分的连接: 哌啶环通过亲核取代反应引入,其中4-氯甲基哌啶与2,6-二氯苄基氯反应。
最终偶联: 最后一步是通过甲氧基连接体将喹唑啉核心与哌啶部分偶联.
工业生产方法
D-157495的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件以最大限度地提高产率和纯度。 这包括控制温度、压力和使用催化剂来提高反应速率 .
化学反应分析
反应类型
D-157495经历了几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成喹唑啉N-氧化物。
还原: 还原反应可以将喹唑啉环转化为二氢喹唑啉衍生物。
取代: 亲核取代反应可以修饰哌啶部分或喹唑啉核心.
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用还原剂如氢化铝锂或硼氢化钠。
取代: 在碱性条件下使用胺类或硫醇类等亲核试剂.
主要产物
相似化合物的比较
类似化合物
喹唑啉-2,4-二胺: 与喹唑啉核心相同,但缺少哌啶部分。
2,6-二氯苄基衍生物: 结构相似,但苄基上的取代基不同。
哌啶类化合物: 具有类似哌啶部分但核心结构不同的化合物.
独特性
D-157495之所以独特,是因为它独特地结合了喹唑啉核心和哌啶部分。 这种组合赋予其独特的生物活性和化学性质,使其成为各种应用的宝贵化合物 .
属性
IUPAC Name |
5-[[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methoxy]quinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N5O/c22-15-3-1-4-16(23)14(15)11-28-9-7-13(8-10-28)12-29-18-6-2-5-17-19(18)20(24)27-21(25)26-17/h1-6,13H,7-12H2,(H4,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLHFGXIUJNDAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC3=C2C(=NC(=N3)N)N)CC4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143380 | |
| Record name | D-157495 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005504-62-0 | |
| Record name | D-157495 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005504620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-157495 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-157495 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RG-3039 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSV93L7URW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B610376.png)
![7,8-Dihydro-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine-5(6H)-heptanoic acid](/img/structure/B610377.png)









![6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B610392.png)


